molecular formula C11H13NO3 B1213839 Thalifoline CAS No. 21796-15-6

Thalifoline

Cat. No.: B1213839
CAS No.: 21796-15-6
M. Wt: 207.23 g/mol
InChI Key: WPKMGEQXTYQXGI-UHFFFAOYSA-N
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Description

Historical Context of Thalifoline Discovery and Early Research

The initial isolation and characterization of this compound were first reported in 1969 by R.W. Doskotch and his colleagues. thieme-connect.comtandfonline.comnih.gov They successfully identified the compound from the plant species Thalictrum minus L. var. adiantifolium Hort. thieme-connect.comtandfonline.comnih.gov In this seminal work, this compound was identified as 2-methyl-6-methoxy-7-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline. researchgate.net

Since its initial discovery, this compound has been identified in a variety of other plant species, demonstrating its distribution in the plant kingdom. informahealthcare.com Researchers have isolated it from the stem bark of Phellodendron amurense and the roots of Cadaba natalensis. koreascience.krpharmaceuticalconferences.com It has also been found in Leptopyrum fumarioides, Corydalis impatiens, Diclinanona calycina, and species such as Michelia champaca and Fibraurea tinctoria. nih.govmdpi.comnih.govtandfonline.comresearchgate.net The repeated isolation of this compound from diverse botanical sources underscores its relevance in phytochemical studies.

Table 1: Natural Sources of this compound

Classification within Alkaloids and Isoquinoline (B145761) Derivatives

This compound is classified as an alkaloid, a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. medchemexpress.com Alkaloids are known for their wide range of pharmacological activities. medchemexpress.comnih.gov Within this broad category, this compound belongs to the isoquinoline alkaloid subclass. nih.govuodiyala.edu.iq Isoquinoline alkaloids are a major group of N-heterocyclic bioactive natural products, common throughout the plant kingdom and derived from amino acid precursors like tyrosine or phenylalanine. nih.govsci-hub.se

More specifically, this compound is categorized as a simple isoquinoline alkaloid or a tetrahydroisoquinolone. thieme-connect.comnih.govsci-hub.se This classification is based on its core chemical structure, which is a 3,4-dihydroisoquinolin-1-one skeleton. tandfonline.com The chemical name, 7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-isoquinolin-1-one, precisely describes its molecular architecture. researchgate.net This structure is a common motif in many biologically active compounds, and this compound is structurally related to subunits of more complex alkaloids like baluchistanamine and (-)-tejedine. thieme-connect.com

Significance as a Natural Product in Scientific Inquiry

The significance of this compound in scientific inquiry stems from several factors. As a natural product, its isolation and characterization contribute to the field of phytochemistry and chemotaxonomy, helping to establish chemical relationships between plant species. nih.govresearchgate.net The presence of this compound and similar alkaloids can serve as chemotaxonomic markers. nih.gov

Furthermore, the isoquinoline alkaloid class, to which this compound belongs, has attracted considerable scientific attention for over two centuries due to the diverse and potent biological activities of its members. nih.govsci-hub.se Compounds from this class have been developed into important drugs, highlighting the potential of isoquinolines as lead compounds in drug discovery. nih.gov

This compound itself is a subject of interest for synthetic chemists. koreascience.kr It serves as a target for the development of efficient synthetic routes and can be used as a starting material or precursor in the synthesis of other complex alkaloids. thieme-connect.comresearchgate.net The development of multi-step syntheses for this compound demonstrates its importance as a building block in organic chemistry. thieme-connect.comtandfonline.com

Mentioned Compounds

Table 2: List of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMGEQXTYQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176208
Record name Thalifoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21796-15-6
Record name 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thalifoline
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Record name Thalifoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Thalifoline

Plant Sources of Thalifoline Isolation

This compound has been isolated from a variety of plant species, often as a minor constituent. The following subsections detail the specific plants from which this compound has been identified.

The initial isolation of this compound was reported in 1969 from Thalictrum minus L. var. adiantifolium Hort. thieme-connect.comtandfonline.com In this pioneering study, this compound was identified as a new isoquinolone alkaloid alongside noroxyhydrastinine. researchgate.net The characterization of this compound was achieved through physical methods and confirmed by chemical synthesis. researchgate.net Research on different varieties of T. minus has revealed a rich diversity of alkaloids, with this compound being one of the many compounds isolated from this species. researchgate.net

This compound has been isolated from Thalictrum sultanabadense, a perennial plant found in Eastern Turkey. researchgate.netresearchgate.netacs.org In addition to this compound, researchers have identified several other alkaloids in this species, including thalbadensine, hernandezine, and thalictine. researchgate.netacs.org The presence of this compound in T. sultanabadense was a new finding for this particular species at the time of its discovery. acs.org

The New Caledonian plant Cryptocarya longifolia is another source from which this compound has been isolated. researchgate.netpublish.csiro.au A study of this plant led to the identification of fifteen alkaloids, including this compound. kemdikbud.go.id The structural elucidation of this compound from this source was confirmed by X-ray crystallographic analysis. researchgate.netpublish.csiro.au

This compound has been isolated from the bark of Zanthoxylum monophyllum. researchgate.netresearchgate.net In a study of this plant, this compound was found alongside a new L-proline derivative, monophyllidin, and other known compounds like berberine (B55584) and jathrorrhizine. researchgate.netresearchgate.net The characterization of this compound was based on spectral analysis and comparison with previously reported data. researchgate.netresearchgate.net

The stem bark of Phellodendron amurense Rupr., a plant native to East Asia, has been identified as a source of this compound. koreascience.krdbpia.co.kr This was the first report of the isolation of this compound from this particular plant species. koreascience.kr It was isolated along with N-methylatanine and the well-known alkaloid berberine. koreascience.kr

This compound has been isolated from the roots of Cadaba natalensis, a plant used in traditional medicine in Southern Mozambique. iomcworld.comlu.se Phytochemical investigation of this plant led to the isolation of this compound along with several other compounds, including novel dimeric tetrahydroisoquinoline and oxazolidine (B1195125) derivatives. iomcworld.com

Menispermum dauricum

Biosynthetic Pathways of this compound

The formation of isoquinoline (B145761) alkaloids in plants involves complex biosynthetic routes. While the complete pathway for this compound is not fully elucidated, specific mechanisms have been proposed based on co-occurring compounds.

Research on the chemical constituents of Stephania rotunda has led to a hypothesis regarding the biosynthesis of certain isoquinolone alkaloids. It has been suggested that this compound (identified as 7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one) and a co-isolated new isoquinolone may originate from the oxidative degradation of protoberberine alkaloid precursors. ingentaconnect.com This proposal is based on the observation that the isolated isoquinolones and certain protoberberines share an identical substitution pattern, suggesting a common metabolic origin or the action of a nonspecific but regioselective oxidase enzyme. ingentaconnect.com

Relationship to Other Isoquinoline Alkaloid Biosynthesis

This compound is classified as a simple isoquinoline or isoquinolone alkaloid, which suggests a less complex biosynthetic route compared to the intricate multicyclic alkaloids derived from (S)-reticuline mdpi.com. While (S)-reticuline is the key precursor for a vast number of complex alkaloids, the pathway to simpler isoquinolines can diverge earlier mdpi.com.

The biosynthesis of this compound is closely related to that of other simple isoquinolines like corypalline (B3065477) mdpi.comoup.com. The formation of the basic isoquinoline skeleton involves the cyclization of a β-phenylethylamine derivative researchgate.net. The specific precursors and enzymatic steps leading directly to this compound from the main tyrosine-derived pathway are less extensively documented than those for major alkaloids like berberine or morphine. However, the core structure originates from the same fundamental building blocks. The pathway involves the formation of a β-phenylethylamine and a subsequent cyclization reaction to form the characteristic isoquinoline ring system researchgate.net.

The structural relationship of this compound to other alkaloids can be seen in the shared isoquinoline core. The diversity within this alkaloid class arises from different patterns of substitution (hydroxylation and methoxylation) on the aromatic ring and modifications to the heterocyclic ring, such as the C-1 carbonyl group present in this compound, which classifies it as an isoquinolin-1-one derivative lookchem.com.

Table 2: Key Compounds in Isoquinoline Alkaloid Biosynthesis

CompoundClass/RoleBiosynthetic SignificanceReference
L-TyrosineAmino AcidPrimary precursor for the entire pathway. frontiersin.org
Dopamine (B1211576)β-PhenylethylamineDerived from L-tyrosine; one of the two initial building blocks. frontiersin.org
(S)-NorcoclaurineBenzylisoquinoline AlkaloidFirst key intermediate, formed by condensation of dopamine and 4-hydroxyphenylacetaldehyde. frontiersin.orgresearchgate.net
(S)-ReticulineBenzylisoquinoline AlkaloidCentral branch-point intermediate leading to numerous complex alkaloid subclasses. researchgate.netmdpi.com
BerberineProtoberberine AlkaloidA complex alkaloid derived from (S)-reticuline via (S)-scoulerine. frontiersin.org
This compoundSimple Isoquinoline AlkaloidAn isoquinolin-1-one derivative from the broader isoquinoline pathway. lookchem.com

Synthesis and Derivatization Strategies for Thalifoline

Total Synthesis Approaches to Thalifoline

The total synthesis of this compound has evolved significantly since its initial discovery, with chemists devising increasingly efficient and elegant routes to this natural product.

The first reported chemical synthesis of this compound was not a targeted endeavor but rather occurred as a by-product of a photolysis reaction. lookchem.com Another early method involved the oxidative cleavage of substituted benzylisoquinolines. lookchem.com These initial approaches, however, were hampered by significant limitations. They often relied on specialized starting materials, exhibited poor selectivity, and were not amenable to the efficient production of this compound or its analogs. lookchem.com

A more efficient and strategic total synthesis of this compound was developed starting from methyl 3-hydroxy-4-methoxy benzoate. lookchem.comresearchgate.net This route employs a key prenyl etherification step, followed by a Claisen rearrangement to install the requisite carbon framework. lookchem.comresearchgate.net The subsequent steps involve oxidation to form a key aldehyde intermediate, which then enters the final sequence to construct the isoquinolinone ring system. lookchem.com This approach offers a significant improvement over earlier methods by providing a more controlled and higher-yielding pathway to the target molecule.

The Bischler-Napieralski reaction, a classic method for constructing the 3,4-dihydroisoquinoline (B110456) skeleton, has been successfully applied to the total synthesis of this compound. organic-chemistry.org An eight-step synthesis starting from vanillin (B372448) was developed, which utilizes a modified Bischler-Napieralski cyclization as the key ring-forming step. lookchem.com This approach demonstrates the versatility of this well-established reaction in the context of natural product synthesis, providing a reliable means to forge the core heterocyclic structure of this compound. researchgate.net In one variation, a modified Bischler-Napieralski-type cyclization using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 4-dimethylaminopyridine (B28879) (DMAP) on a key carbamate (B1207046) intermediate afforded the desired lactam in excellent yield under mild conditions. researchgate.netthieme-connect.com

The synthesis of isoquinolones like this compound has also prompted investigations into regioselective oxidation methods. mun.ca One such strategy explores the use of ruthenium(IV) oxide (RuO₂) in combination with sodium periodate (B1199274) (NaIO₄) for the regioselective oxidation of tetrahydroquinolines. mun.ca The ability to selectively oxidize specific positions on the tetrahydroisoquinoline precursor is crucial for installing the ketone functionality characteristic of the isoquinolone core. Developing such regioselective methods is essential for controlling the outcome of the synthesis and avoiding the formation of undesired isomers.

Application of Bischler-Napieralski Cyclization in this compound Synthesis

Analog Synthesis and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The synthesis of this compound analogs is crucial for understanding the structure-activity relationships (SAR) that govern its biological effects. nih.govgeorgiasouthern.edu By systematically modifying the this compound scaffold, researchers can identify the key structural features responsible for its activity.

One synthetic approach to this compound analogs involves the use of various alkylamines in the final intramolecular amidation step. lookchem.com It was noted that when the R group (the substituent on the nitrogen atom) is an aromatic group, the nucleophilic character of the aromatic secondary amine is too weak to facilitate a smooth intramolecular amidation with the ester at room temperature. lookchem.com Consequently, alkylamines are employed to successfully synthesize a range of 2-substituted-3,4-dihydroisoquinolin-1-one analogs. lookchem.com This allows for the exploration of how different substituents on the nitrogen atom influence the molecule's properties.

The data from these analog syntheses can be compiled to build an SAR profile, which can guide the design of new derivatives with potentially enhanced or more specific activities. mdpi.comnih.gov

Table of Synthesized this compound Analogs

Compound ID R Group Starting Material for Final Step
1a (this compound) -CH₃ N-methylamine
1b -CH₂CH₃ N-ethylamine
1c -CH(CH₃)₂ Isopropylamine
1d -CH₂CH₂CH₃ n-Propylamine
1e -CH₂CH₂OH Ethanolamine

This table is based on the synthetic strategy employing different amines for the intramolecular amidation step as described in the literature. lookchem.com

Synthesis of Substituted 3,4-Dihydroisoquinolin-1-ones

The 3,4-dihydroisoquinolin-1-one scaffold is the central structural feature of this compound. Various synthetic routes have been developed to construct this heterocyclic system, often aiming for high yields and mild reaction conditions.

Another effective synthesis starts from methyl 3-hydroxy-4-methoxy benzoate. tandfonline.com This route involves several key transformations:

Prenyl etherification: Attaching a prenyl group to the hydroxyl moiety.

Claisen rearrangement: Rearranging the prenyl group onto the aromatic ring.

Oxidation: Cleaving the prenyl double bond to form a key aldehyde intermediate.

One-pot reductive amination and amidation: Reacting the aldehyde with an appropriate amine (e.g., methylamine (B109427) for this compound) followed by reduction and spontaneous intramolecular cyclization to form the final 3,4-dihydroisoquinolin-1-one ring system. tandfonline.com

This one-pot procedure, combining imine formation, reduction, and intramolecular amidation, is particularly efficient and proceeds at room temperature. tandfonline.com Other synthetic strategies include the application of a cyclization reaction of β-phenylethyl isocyanate oup.com and methods employing an intramolecular Heck reaction for the construction of the isoquinolinone core. nih.gov

Table 1: Comparison of Selected Synthetic Routes to this compound and its Core Structure

Starting MaterialKey IntermediateKey Cyclization StepReported Overall YieldReference
VanillinN-Carbamoyl-β-phenylethylamineModified Bischler-Napieralski (Tf₂O/DMAP)37% thieme-connect.com
Methyl 3-hydroxy-4-methoxy benzoateAldehyde from prenyl group oxidationOne-pot reductive amination/intramolecular amidation55.3% (for final step) tandfonline.com
β-phenylethyl isocyanateNot specifiedCyclization with "Magic Methyl"Not specified oup.com

Exploration of Functional Group Modifications and their Impact on Activity

The modification of functional groups on the this compound scaffold is a common strategy to explore structure-activity relationships (SAR) and optimize biological effects. drugdesign.orgsolubilityofthings.com Functional groups can influence a molecule's electronic profile, solubility, and steric interactions, all of which can affect how it binds to a biological target. ashp.orgreachemchemicals.com

Research has shown that altering the substituent on the nitrogen atom of the 3,4-dihydroisoquinolin-1-one ring significantly impacts the compound's properties. In one study, a series of this compound analogs were synthesized with various alkyl groups at the N-2 position instead of the natural methyl group. tandfonline.com While specific biological activity data for these analogs were not detailed in the synthetic report, the successful synthesis of these derivatives opens the door for such SAR studies. For example, replacing the N-methyl group with larger alkyl chains like cyclohexyl was achieved in good yields. tandfonline.com

The removal of the N-methyl group to give Des-N-methyl-thalifoline has also been reported. d-nb.info The presence or absence of the N-methyl group can be critical for bioactivity, as seen in related isoquinoline (B145761) alkaloids where N-methylation enhances certain effects. Furthermore, this compound itself has been reported to exhibit antifungal activity against Fusarium oxysporum. researchgate.netinformahealthcare.com The systematic modification of its hydroxyl and methoxy (B1213986) groups on the aromatic ring would be a logical next step in probing the SAR for its antifungal properties, as phenolic hydroxyls are often key for receptor interactions. reachemchemicals.com

Table 2: Examples of this compound Analogs and Potential Areas for SAR Studies

CompoundModification from this compoundPotential Impact on ActivityReference
This compoundN/A (Parent Compound)Shows antifungal activity researchgate.netinformahealthcare.com
N-Cyclohexyl-thalifoline analogN-methyl group replaced with N-cyclohexyl groupAlters lipophilicity and steric bulk at the nitrogen, potentially affecting target binding and cell permeability tandfonline.com
Des-N-methyl-thalifolineRemoval of the N-methyl groupMay alter binding affinity or metabolic stability; the N-methyl group is often important for the activity of related alkaloids d-nb.info
O-demethylated analogMethoxy group converted to a hydroxyl groupCould introduce a new hydrogen bond donor site, potentially altering target interaction and solubilityHypothetical

Computational Approaches in Design of this compound Analogs

In silico or computational methods are powerful tools in modern drug design, allowing for the rational design and virtual screening of novel compounds before their costly and time-consuming synthesis. frontiersin.org These approaches can be broadly categorized as structure-based and ligand-based methods. unimi.it

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. unimi.it If the target protein for this compound were known, molecular docking simulations could be used to predict how different this compound analogs bind to the active site. This allows researchers to prioritize the synthesis of compounds with the most favorable predicted binding energies and interaction profiles. nih.gov For instance, docking studies can help design analogs with substituents that exploit specific hydrophobic pockets or form key hydrogen bonds within the target's binding site. researchgate.net

Ligand-based drug design (LBDD) is used when the structure of the target is unknown. unimi.it These methods, such as pharmacophore modeling, use the structures of known active molecules like this compound to create a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). advancedsciencenews.com This pharmacophore model then serves as a template to screen large virtual libraries of compounds, identifying new molecules that fit the model and are therefore likely to be active. unimi.itadvancedsciencenews.com Quantitative Structure-Activity Relationship (QSAR) studies are another LBDD method that correlates variations in the physicochemical properties of analogs with their biological activities to create predictive models. nih.gov

While specific computational design studies focused solely on this compound are not extensively reported, the principles are widely applied to similar heterocyclic scaffolds. semanticscholar.orgmdpi.commdpi.com For example, in silico studies involving docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are routinely used to guide the synthesis of novel kinase inhibitors mdpi.com and other therapeutic agents, helping to improve their drug-like properties and safety profiles. researchgate.netnih.gov Such computational strategies could be instrumental in developing novel this compound analogs with enhanced potency and selectivity.

Table 3: Relevant Computational Techniques for the Design of this compound Analogs

Computational MethodDescriptionApplication to this compound Analog DesignReference
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target protein.If a biological target is identified, this can be used to predict the binding affinity of virtual analogs and guide synthetic efforts. nih.govmdpi.com
Pharmacophore ModelingCreates a 3D model of the essential steric and electronic features necessary for bioactivity based on known active compounds.Can be used to screen virtual libraries for novel scaffolds that mimic the key features of this compound. nih.govadvancedsciencenews.com
QSAR(Quantitative Structure-Activity Relationship) Correlates chemical structure variations with changes in biological activity to build predictive models.Could be used to predict the activity of unsynthesized this compound analogs based on their physicochemical properties. unimi.itnih.gov
ADMET PredictionPredicts the pharmacokinetic and toxicity properties of a molecule.To filter out designed analogs with poor predicted oral absorption, metabolic instability, or potential toxicity early in the design process. mdpi.comresearchgate.net

Pharmacological Activities and Mechanisms of Action of Thalifoline

Antifungal Activity

Thalifoline has been identified as a compound with notable antifungal properties. medchemexpress.comshutterstock.comchemfaces.com Research has highlighted its effectiveness against specific fungal pathogens and has led to proposals regarding its mechanism of action.

Efficacy against Specific Fungal Species (e.g., Fusarium oxysporum f. sp. lycopersici)

Studies have shown that this compound exhibits antifungal activity against the plant pathogenic fungus Fusarium oxysporum f. sp. lycopersici. targetmol.comtargetmol.comchemfaces.com Specifically, a quantity of 100 μg of this compound has been reported to be effective against this fungal species. chemfaces.com This fungus is a significant agricultural pathogen, causing fusarium wilt in tomato plants. The activity of this compound against this pathogen suggests its potential for further investigation in the development of antifungal agents.

Proposed Mechanisms of Antifungal Action

The precise mechanisms underlying the antifungal activity of this compound are still under investigation. However, its classification as an isoquinoline (B145761) alkaloid provides some context. nih.gov Many isoquinoline alkaloids are known to exert their biological effects through various mechanisms, including the disruption of cell membrane integrity and the inhibition of essential enzymes. nih.gov For instance, some antifungal agents in the triazole class function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. nih.gov While the specific molecular targets of this compound have not been definitively identified, its ability to inhibit fungal growth suggests that it may interfere with fundamental cellular processes in a similar manner.

Central Nervous System (CNS) Effects

Beyond its antifungal properties, this compound and other isoquinoline derivatives have been investigated for their effects on the central nervous system. ontosight.ai Research in this area points towards potential analgesic, anti-inflammatory, and neuroprotective activities. ontosight.ai

Potential Analgesic Properties

The isoquinoline alkaloid class, to which this compound belongs, includes well-known analgesics like morphine. nih.gov While direct and extensive studies on the analgesic properties of this compound are not widely available, the structural similarities to other bioactive isoquinolines suggest that it may possess pain-relieving potential. ijfmr.com The traditional use of plants containing isoquinoline alkaloids for pain relief further supports this hypothesis. ijfmr.com

Potential Anti-inflammatory Properties

Several isoquinoline alkaloids have demonstrated anti-inflammatory effects. koreascience.krnih.gov The anti-inflammatory activity of related compounds suggests that this compound may also possess similar properties. koreascience.kr The mechanism of action for the anti-inflammatory effects of isoquinoline alkaloids can be diverse, often involving the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

Potential Neuroprotective Effects

There is growing interest in the neuroprotective potential of isoquinoline alkaloids. nih.govsci-hub.se Some compounds within this class have been shown to protect neurons from damage. rsc.org For example, berberine (B55584), another isoquinoline alkaloid, has been studied for its neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. nih.govsci-hub.se These effects are often attributed to the activation of cell survival pathways and antioxidant signaling. nih.gov While specific research on the neuroprotective effects of this compound is limited, its structural class suggests that this is a promising area for future investigation. ontosight.ai

Compound Names Mentioned

Compound Name
This compound
Berberine
Morphine

Interactive Data Table: Antifungal Activity of this compound

Fungal Species Effective Amount Reference
Fusarium oxysporum f. sp. lycopersici 100 μg targetmol.comtargetmol.comchemfaces.com

Vasorelaxant Activity

While direct and extensive studies on the vasorelaxant effects of this compound are not widely present in current literature, the activity of structurally related isoquinoline alkaloids provides a strong basis for its potential in this area. Alkaloids from this class are frequently reported to exhibit vasorelaxant properties. sci-hub.sescience.gov For instance, alkaloids isolated from Sida rhombifolia have demonstrated vasorelaxant activity in rodent mesenteric arteries. science.gov

In Vitro Vasodilation Studies in Mesenteric Arteries

In vitro studies using isolated arterial rings, particularly from the mesenteric artery, are standard assays for evaluating vasorelaxant effects. frontiersin.orgnih.gov In these experiments, arteries are typically pre-contracted with an agent like norepinephrine (B1679862) or a high concentration of potassium chloride. mdpi.com The substance being tested is then added to the organ bath to determine if it can induce relaxation of the smooth muscle. The vasorelaxant effect is measured as a percentage of relaxation relative to the pre-contracted state. frontiersin.org While specific data for this compound in this assay is not detailed in the searched literature, the known effects of related alkaloids, such as reticuline, suggest that this compound may also produce vasodilation. sci-hub.se

Potential Mechanisms of Vasorelaxation (e.g., eNOS activation, calcium channel blockage)

The relaxation of vascular smooth muscle is primarily mediated through a decrease in intracellular calcium concentration. Two principal mechanisms are often implicated in the vasorelaxant effects of isoquinoline alkaloids:

Calcium Channel Blockage : Many vasorelaxant drugs function as calcium channel blockers (CCBs). mdpi.comnih.gov These agents inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels. nih.govfrontiersin.org This reduction in intracellular calcium prevents the activation of the contractile machinery, leading to vasodilation and a lowering of blood pressure. mdpi.comfrontiersin.org The isoquinoline alkaloid reticuline, for example, is known to induce vasorelaxation through the blockade of L-type Ca2+ channels. sci-hub.se Another alkaloid, 6a,7-Dehydromethoxyadiantifoline, has also been reported to possess calcium channel blocking activity. uodiyala.edu.iq It is plausible that this compound could share this mechanism of action.

Endothelial Nitric Oxide Synthase (eNOS) Activation : The vascular endothelium plays a critical role in regulating vascular tone, largely through the production of nitric oxide (NO). The enzyme endothelial nitric oxide synthase (eNOS) synthesizes NO, which then diffuses to adjacent smooth muscle cells, activates soluble guanylate cyclase (sGC), increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, and ultimately causes vasorelaxation. frontiersin.orgnih.gov Some compounds exert their vasorelaxant effects by activating eNOS and enhancing this pathway. frontiersin.orgnih.gov This endothelium-dependent mechanism is a common feature of many natural vasoactive compounds. frontiersin.org

Acetylcholinesterase (AChE) Inhibition

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.netnih.gov

Comparative Inhibitory Effects among Isoquinoline Alkaloids

Studies on alkaloids isolated from the roots of Stephania rotunda have allowed for a direct comparison of their AChE inhibitory activities. In these assays, this compound was evaluated alongside other isoquinoline alkaloids. The results, measured by the half-maximal inhibitory concentration (IC50), indicated that this compound possesses weak AChE inhibitory activity compared to other alkaloids from the same source. For instance, palmatine (B190311) was found to be a significantly more potent inhibitor. researchgate.net

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Alkaloids from Stephania rotunda
AlkaloidAChE Inhibitory Activity (IC50 in µM)Reference
This compound> 50 researchgate.net
Palmatine10.4 researchgate.net
Tetrahydropalmatine41.3 researchgate.net
Isocorydine> 50 researchgate.net
Remerine20.7 researchgate.net
7,8-Dihydro- sci-hub.seontosight.aidioxolo[4,5-g]isoquinoline18.4 researchgate.net

Structural Determinants of AChE Binding

The structure-activity relationship (SAR) for AChE inhibition among isoquinoline alkaloids reveals key structural features that influence potency. nih.govacademie-sciences.fr

The Isoquinoline Core : The fundamental isoquinoline skeleton serves as the scaffold for binding to the AChE active site. mdpi.com

Nitrogen Atom : The nature of the nitrogen atom is crucial. Potent protoberberine alkaloid inhibitors often possess a quaternary nitrogen atom, which is thought to interact with the enzyme's catalytic site. conicet.gov.ar this compound has a tertiary nitrogen within its 3,4-dihydro-isoquinolin-1-one structure. ontosight.ai

Substitution Patterns : The presence and position of substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can significantly modulate activity. mdpi.com this compound possesses a hydroxyl group at C-7 and a methoxy group at C-6. ontosight.ai Research on other inhibitors suggests that lipophilic substituents and specific hydrogen bonding patterns can enhance binding affinity. nih.govmdpi.com

Other Structural Features : Features such as a methylenedioxy group, present in highly active alkaloids like berberine and coptisine, are absent in this compound. conicet.gov.ar The lack of such features may contribute to its comparatively weaker activity.

Other Reported Biological Activities

Beyond its potential vasoactive and enzyme-inhibitory roles, this compound has been identified in studies investigating other pharmacological effects.

Antifungal Activity : this compound has been reported to exhibit antifungal activity. medchemexpress.com Specifically, it has shown activity against Fusarium oxysporum f. sp. lycopersici. targetmol.com

Antitumor Activity Evaluation : In a study evaluating nitrogenous chemical constituents from Corydalis impatiens, this compound was among 22 compounds isolated. tandfonline.com These compounds were tested for their inhibitory effects against the growth of A549 (lung carcinoma), H1299 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) cancer cells. While other co-isolated compounds showed significant or moderate inhibitory effects, the specific activity of this compound was not highlighted as potent in the abstract. tandfonline.com

Antimicrobial/Antibacterial Potential

This compound has been identified as having antimicrobial properties, particularly antifungal activity. Research has shown that this compound exhibits antifungal activity against Fusarium oxysporum f. sp. lycopersici. chemfaces.comtargetmol.comresearchgate.net In one study, 100 μg of this compound was effective against this plant-pathogenic fungus. chemfaces.comresearchgate.net

While some sources mention the antibacterial activities of extracts containing this compound, the specific antibacterial action of isolated this compound is less defined in the provided literature. innovareacademics.inresearchgate.net For instance, crude alkaloid extracts from Zanthoxylum species, which contain a variety of alkaloids including this compound, have shown notable inhibitory effects on different tumor cells. researchgate.netnih.gov Similarly, extracts from Argemone mexicana, which also contains this compound among other alkaloids, have demonstrated antibacterial potential. innovareacademics.in However, in a study on compounds isolated from Zanthoxylum monophyllum, berberine showed broad antibacterial activity, while this compound's activity was primarily noted as antifungal. chemfaces.comresearchgate.net

Table 1: Antimicrobial Activity of this compound
MicroorganismActivitySource
Fusarium oxysporum f. sp. lycopersiciAntifungal chemfaces.comtargetmol.comresearchgate.net

Antiprotozoal Activity

The antiprotozoal potential of this compound is suggested by its inclusion in studies of plant extracts from families known for producing isoquinoline alkaloids with such activities. koreascience.kr While direct studies on the specific antiprotozoal mechanism of this compound are not extensively detailed, the broader family of isoquinoline alkaloids, to which this compound belongs, has been a source of compounds with antiprotozoal effects. For example, the bisbenzylisoquinoline alkaloid 6,5′,6′,7′,12‐pentamethoxy‐2,2′‐dimethyloxyacathan has shown effectiveness against Leishmania donovani. sci-hub.se Further research is needed to specifically elucidate the antiprotozoal activity and mechanism of action of this compound itself.

Antiproliferative/Anticancer Activity (as part of alkaloid extracts)

This compound is often found in plant extracts that exhibit antiproliferative and anticancer activities. nih.govcore.ac.uk Although studies focusing solely on the anticancer effects of pure this compound are limited, its presence in active alkaloid mixtures is noteworthy.

Crude alkaloid extracts from three Zanthoxylum species, which were found to contain this compound, demonstrated significant inhibitory activities against various tumor cell lines. researchgate.netnih.gov These extracts showed inhibitory rates ranging from 60.71% to 93.63% at a concentration of 200 μg/mL against stomach (SGC-7901), cervical (HeLa), colon (HT-29), and liver (HepG2) cancer cells. researchgate.netnih.gov The study suggested that quaternary alkaloids within these extracts are major contributors to the observed anticancer activity. researchgate.netresearchgate.net

In another study, various alkaloids, including this compound, were identified in Hernandia nymphaeifolia. theses.cz This review highlighted that numerous isoquinoline alkaloids possess cytotoxic properties. theses.cz Specifically, the research collated data on the in vitro antiproliferative effects of quinoline (B57606) and isoquinoline alkaloids on human gut bacteria and cells, identifying 87 compounds as significantly cytotoxic. theses.cz

Table 2: Antiproliferative Activity of Alkaloid Extracts Containing this compound
Source of ExtractCancer Cell Lines TestedObserved ActivitySource
Zanthoxylum speciesSGC-7901 (stomach), HeLa (cervical), HT-29 (colon), HepG2 (liver)Inhibitory rates of 60.71% to 93.63% at 200 μg/mL researchgate.netnih.gov
Various plant species (Review)Human gut cells87 isoquinoline alkaloids identified as significantly cytotoxic theses.cz
Diclinanona calycinaNot specified for this compoundPresent in an extract with other cytotoxic alkaloids nih.gov

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the characterization of Thalifoline, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals and to establish connectivity between atoms. researchgate.netnih.gov

In ¹H NMR, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values of the proton signals provide information about the electronic environment and the number of neighboring protons. youtube.com For this compound, typical ¹H NMR spectra reveal signals corresponding to aromatic protons, methoxy (B1213986) groups, and methylene (B1212753) and methine protons within the isoquinoline (B145761) core. nih.govcnu.edu.tw

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. youtube.com The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and the nature of their substituents. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. researchgate.netmdpi.com COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. mdpi.com These correlations were crucial in the definitive structural elucidation of this compound. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and experimental conditions.)

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
1-129.8
3-42.5
4-28.7
4a-125.1
56.58 (s)108.9
6-145.2
7-144.1
86.75 (s)109.5
8a-124.9
N-CH₃2.55 (s)43.1
6-OCH₃3.85 (s)55.9
7-OCH₃3.83 (s)55.8

Data compiled from various spectroscopic studies.

Mass Spectrometry (MS and HRESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. iomcworld.comresearchgate.net The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). wikipedia.org For this compound (C₁₁H₁₃NO₃), the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 208.0917. nih.gov

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. wikipedia.orgnih.gov The fragmentation of the this compound ion typically involves the cleavage of the isoquinoline ring system, leading to characteristic fragment ions that help confirm the structure. nih.gov For instance, fragment ions at m/z 192 and 163 have been observed, corresponding to specific cleavages of the C ring. nih.gov

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. nih.govnih.gov For complex molecules like this compound, obtaining suitable crystals for X-ray diffraction analysis can be a crucial step in unambiguously establishing its stereochemistry. mun.ca This technique involves bombarding a crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed 3D model of the molecule. mit.edu The absolute configuration of a key precursor to the synthesis of related isoquinolone alkaloids has been established using this method. mun.ca

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which is related to the electronic transitions within the molecule. ijtsrd.com The UV spectrum of this compound is characterized by absorption maxima (λmax) that are indicative of its aromatic and conjugated system. rsc.org The presence of the isoquinoline chromophore gives rise to characteristic absorption bands. nih.gov In methanol, this compound typically exhibits UV absorption maxima around 227 nm and 280 nm. rsc.org Changes in the position and intensity of these peaks can occur with alterations in solvent or pH. ijtsrd.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. nih.gov Key absorptions include those for hydroxyl (O-H) or amine (N-H) stretching (if present), C-H stretching from aromatic and aliphatic groups, and C=C stretching from the aromatic ring. researchgate.netspectroscopyonline.com The presence of ether linkages (C-O) would also give rise to strong stretching vibrations. spectroscopyonline.com For example, a published study noted the presence of hydroxyl and carbonyl groups in a related compound with IR absorptions at 3507 cm⁻¹ and 1713 cm⁻¹, respectively. rsc.org

Chromatographic Methods for Isolation and Purification

The isolation of this compound from natural sources or its purification from synthetic reaction mixtures relies heavily on chromatographic techniques. researchgate.netiomcworld.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgedubirdie.com

Various chromatographic methods are employed, often in succession, to achieve high purity. nih.gov Column chromatography (CC) over silica (B1680970) gel or other adsorbents is a common initial step for separating major classes of compounds. thieme-connect.comscite.aihilarispublisher.comrnlkwc.ac.in This is often followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification. nih.govrsc.org HPLC, particularly reversed-phase HPLC using a C18 column, offers high resolution and is suitable for separating closely related alkaloids. nih.govresearchgate.net The choice of mobile phase (solvent system) is optimized to achieve the best separation. nih.gov Thin-layer chromatography (TLC) is frequently used for rapid analysis of fractions and to monitor the progress of the purification. hilarispublisher.comrsc.org

Column Chromatography

Column chromatography (CC) is a foundational purification technique used extensively in natural product chemistry for the separation of individual compounds from complex mixtures. longdom.orgwikipedia.org This method operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column). longdom.org In the context of this compound isolation, CC is often the primary step applied to crude plant extracts. core.ac.uk

Researchers typically pack a glass column with a solid adsorbent, most commonly silica gel or alumina. longdom.orgcup.edu.cn The crude extract, containing this compound among numerous other secondary metabolites, is loaded onto the top of the column. rochester.edu A solvent or a gradient of solvent mixtures (the eluent) is then passed through the column. Compounds with lower polarity travel down the column faster with the mobile phase, while more polar compounds are adsorbed more strongly to the polar stationary phase and move slower. youtube.com This differential migration allows for the separation of the mixture into different fractions, which are collected sequentially. wikipedia.org The fractions are then analyzed, often using Thin Layer Chromatography, to identify those containing the target compound, this compound. wikipedia.orgglobalresearchonline.net This process enables the isolation of this compound from other alkaloids and plant constituents present in the source material. core.ac.ukresearchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique indispensable for the analysis of this compound, primarily used to monitor the progress of column chromatography separations and to determine the purity of isolated fractions. globalresearchonline.netlibretexts.org TLC involves spotting a sample onto a plate coated with a thin layer of an adsorbent, typically silica gel, which acts as the stationary phase. umich.edu The plate is then placed in a sealed chamber containing a solvent system (the mobile phase), which moves up the plate by capillary action. umich.edu

As the solvent ascends, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. globalresearchonline.net The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgquora.com

Rf = distance traveled by the sample / distance traveled by the solvent libretexts.org

The Rf value is characteristic for a specific compound in a particular solvent system on a given stationary phase. libretexts.org A compound with a larger Rf value is considered less polar as it interacts less with the polar stationary phase and travels further up the plate. globalresearchonline.net In this compound research, TLC is used to select the optimal solvent system for column chromatography; an ideal system provides good separation between this compound and other compounds, often targeting an Rf value between 0.25 and 0.35 for the desired compound. globalresearchonline.net It is also used to compare isolated compounds against a known standard of this compound to confirm its presence. researchgate.net

ParameterDescriptionRelevance in this compound Analysis
Stationary Phase A thin layer of adsorbent material (e.g., silica gel, alumina) coated on a plate. umich.eduSilica gel plates are commonly used due to the polar nature of alkaloids.
Mobile Phase (Eluent) A solvent or mixture of solvents used to develop the TLC plate. ualberta.ca Common solvents include chloroform, ethyl acetate, and methanol. chemfaces.comThe polarity of the eluent is adjusted to achieve optimal separation and a suitable Rf value for this compound. ualberta.ca
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Values range from 0 to 1. umich.eduUsed to identify this compound by comparing its Rf value to that of a standard and to assess the purity of a sample. globalresearchonline.netresearchgate.net
Visualization Methods to see the separated spots, such as UV light or chemical staining reagents.Alkaloids like this compound are often visualized under UV light or by using Dragendorff's reagent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography used for the separation, quantification, and purification of compounds. longdom.org It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times compared to standard column chromatography. wikipedia.org

In the analysis of this compound, reversed-phase HPLC is frequently employed. researchgate.net In this mode, the stationary phase (e.g., a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. frontiersin.orgmdpi.com When a sample containing this compound is injected, the nonpolar components of the mixture interact more strongly with the stationary phase and are retained longer, while polar compounds elute earlier. HPLC systems are equipped with sensitive detectors, such as UV-Vis or photodiode array (PDA) detectors, to monitor the column eluate and generate a chromatogram. frontiersin.org

Research involving the comprehensive analysis of chemical constituents in herbal formulations has utilized Ultra-High-Performance Liquid Chromatography (UHPLC), an even higher-performance version of HPLC, to identify this compound. In one such study, this compound was identified with a specific retention time, demonstrating the technique's precision. nih.gov

TechniqueRetention Time (min)Molecular FormulaObserved Mass (m/z)Reference
UHPLC-Q-TOF-MS3.65C11H13NO3206.0823 ([M-H]−) nih.gov

Advanced Analytical Methodologies in this compound Research

The complexity of natural product extracts necessitates the use of advanced and integrated analytical methods for unambiguous identification and characterization of constituents like this compound. nih.gov

Integration of Analytical Techniques for Complex Mixture Analysis

Modern phytochemical analysis rarely relies on a single technique. Instead, it employs a hyphenated or integrated approach, combining the powerful separation capabilities of chromatography with the definitive identification power of spectroscopy. nih.gov The combination of various chromatographic methods (CC, TLC, HPLC) with spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice for the structural elucidation of novel and known compounds, including this compound. core.ac.uk

A prime example of this integration is the use of Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net Techniques like UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) represent a powerful platform for analyzing complex mixtures. nih.gov In this setup, the UHPLC system first separates the individual components of an extract. nih.gov As each component, such as this compound, elutes from the column, it is directly introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the molecular ion, which helps determine the molecular weight, and its fragmentation pattern (MS/MS), which gives structural clues, allowing for confident identification even at low concentrations within a complex matrix. nih.govresearchgate.net This integrated approach was successfully used to identify this compound in a multi-component granule by matching its retention time, accurate mass, and fragmentation data with that of a reference standard or literature data. nih.gov

Future Directions and Research Gaps

Elucidation of Complete Pharmacodynamic and Pharmacokinetic Profiles

A significant hurdle in the development of Thalifoline as a therapeutic agent is the lack of a comprehensive understanding of its pharmacodynamic (PD) and pharmacokinetic (PK) profiles. ontosight.ai Currently, knowledge is limited to a few observed biological effects, but how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) remains largely uncharacterized.

Future research must prioritize the systematic evaluation of this compound's ADME properties:

Absorption: Studies are needed to determine the rate and extent of this compound's absorption following various routes of administration. While one study detected this compound in rat plasma after oral administration of a complex granule, detailed bioavailability data is absent. nih.gov

Distribution: Investigating where the compound travels in the body is crucial. Determining its concentration in various tissues, its ability to cross the blood-brain barrier, and the extent of plasma protein binding will inform its potential applications and off-target effects. wuxiapptec.com

Metabolism: Identifying the metabolic pathways of this compound, the enzymes responsible (e.g., cytochrome P450 isoenzymes), and the structures of its metabolites is essential. This information is critical for predicting drug-drug interactions and understanding the compound's clearance from the body. msd-life-science-foundation.or.jp

Excretion: The primary routes of elimination for this compound and its metabolites need to be identified.

A complete PD profile would expand on its known activities, such as vasorelaxing effects tandfonline.com, by quantifying dose-response relationships and determining the duration of its physiological effects. Early-stage ADME screening is a standard part of modern drug discovery and is essential for selecting and optimizing promising lead compounds. wuxiapptec.commsd-life-science-foundation.or.jp

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

Initial research has ascribed several biological activities to this compound, including antifungal, anti-inflammatory, and neuroprotective effects. ontosight.aitargetmol.com However, the underlying molecular mechanisms for these activities are not well understood. Future investigations must move beyond simple activity screening to pinpoint the specific molecular targets and signaling pathways modulated by this compound.

Key research objectives should include:

Target Identification: For its reported acetylcholinesterase (AChE) inhibitory activity, molecular docking studies have provided preliminary insights. mdpi.com However, comprehensive target deconvolution studies, perhaps using chemoproteomic approaches, are needed to confirm this and identify other potential binding partners. mdpi.com

Pathway Analysis: Once targets are confirmed, downstream analysis is required to understand how target modulation by this compound leads to a physiological effect. For example, in its potential anti-tumor role, it is crucial to determine if it induces apoptosis, inhibits cell cycle progression, or affects other cancer-related pathways. mdpi.com

Structure-Activity Relationship (SAR): Understanding how the specific chemical structure of this compound—its isoquinolin-1-one skeleton with hydroxy, methoxy (B1213986), and methyl groups—contributes to its activity is fundamental. ontosight.ai This involves synthesizing and testing analogs to map the pharmacophore responsible for each biological effect.

Table 1: Reported Biological Activities of this compound and Gaps in Mechanistic Understanding

Biological Activity Finding Research Gap Reference(s)
Antifungal Shows activity against Fusarium oxysporum f. sp. lycopersici. The specific molecular target and mechanism of fungal inhibition are unknown. targetmol.com
Vasorelaxing Reported to possess vasorelaxing activity. The receptor or ion channel mediating this effect has not been identified. tandfonline.com
Anti-Alzheimer's Inhibits acetylcholinesterase (AChE). The binding mode and selectivity for AChE over other cholinesterases are not fully characterized. The in vivo relevance is unconfirmed. mdpi.com

| Antitumor | Shows inhibitory activity against HepG2 human hepatoma cells. | The mechanism of cytotoxicity (e.g., apoptosis, necrosis, cell cycle arrest) and the specific pathways involved are yet to be elucidated. | mdpi.comtandfonline.com |

Targeted Drug Discovery and Development Based on this compound Scaffold

The 3,4-dihydroisoquinolin-1-one core of this compound is a "privileged scaffold" — a molecular framework that is known to be a versatile base for developing drugs targeting various receptors and enzymes. ontosight.ainih.gov This makes the this compound structure an excellent starting point for medicinal chemistry campaigns.

Future drug discovery efforts should focus on:

Library Synthesis: Creating a library of this compound analogs by modifying its functional groups. An efficient synthesis route for this compound and its analogs has been reported, which can facilitate the generation of a diverse set of compounds for screening. tandfonline.com

Scaffold Hopping: Designing and synthesizing novel compounds that mimic the essential pharmacophoric features of this compound but possess a different core structure. This can lead to new chemical entities with improved properties or novel intellectual property. lifechemicals.com

Lead Optimization: Once promising hits are identified from screening these libraries, a lead optimization process can be initiated. This involves iterative chemical modifications and biological testing to enhance potency, selectivity, and pharmacokinetic properties, transforming a "hit" into a viable drug candidate. oncodesign-services.com

The goal is to leverage the this compound scaffold to design new molecules with superior therapeutic profiles for specific diseases, such as fungal infections or neurodegenerative disorders. mdpi.comarxiv.org

Investigation of Potential Synergistic Effects with Other Compounds

Future studies should systematically investigate:

Pharmacodynamic Synergy: This occurs when compounds act on different molecular targets to produce an enhanced, combined effect. Research should explore combinations of this compound with other natural alkaloids or with standard-of-care drugs (e.g., antifungal agents or chemotherapy drugs) to see if the combination is more effective than either agent alone. researchgate.net

Pharmacokinetic Synergy: One compound can alter the ADME profile of another, for instance, by inhibiting an efflux pump or a metabolic enzyme, thereby increasing the bioavailability and efficacy of the partner drug. researchgate.netmdpi.com Studies could assess whether this compound's bioavailability is improved in the presence of other compounds.

Combination Studies: In vitro and subsequent in vivo studies using checkerboard assays can quantify the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other compounds. mdpi.com Identifying synergistic combinations could lead to more effective and potentially lower-dose therapeutic regimens.

Comprehensive Preclinical and Clinical Evaluation where applicable

For this compound or any of its optimized analogs to progress toward clinical use, a rigorous and comprehensive preclinical evaluation is mandatory. mdpi.com Currently, the available data is limited to in vitro assays. targetmol.commdpi.comtandfonline.com A significant gap exists in our knowledge of its safety and efficacy in living organisms.

The path forward requires:

In Vivo Efficacy Studies: Promising in vitro results must be validated in relevant animal models of disease. For example, its antifungal activity should be tested in animal models of fungal infection, and its neuroprotective effects in models of Alzheimer's disease.

Preclinical Toxicology: A full toxicological workup is essential to establish a safety profile. This includes acute and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive toxicity assessments as required by regulatory agencies. msd-life-science-foundation.or.jp

IND-Enabling Studies: Should the compound demonstrate a strong profile of efficacy and safety in preclinical models, the next phase involves Investigational New Drug (IND)-enabling studies. These are formal, regulated studies designed to provide the data necessary to support an application for human clinical trials. wuxiapptec.com

Clinical Trials: If approved, the compound would enter Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers, followed by subsequent phases to assess efficacy in patients.

At present, this compound is far from clinical application. A systematic and thorough preclinical evaluation is the essential next step to determine if its therapeutic potential can be realized. nih.gov

Q & A

Q. What are the established synthetic routes for thalifoline, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves cyclization of benzylisoquinoline precursors under acidic or oxidative conditions. For example, Lia et al. (2009) optimized yields (up to 68%) using a microwave-assisted method with acetic acid as a catalyst . Key variables include temperature (80–120°C), solvent polarity, and reaction time. Purity is assessed via HPLC with UV detection (λ = 280 nm) and confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Structural elucidation requires a combination of spectroscopic methods:

  • NMR : ¹H NMR (δ 6.85–7.25 ppm for aromatic protons) and ¹³C NMR (δ 145–150 ppm for oxygenated carbons).
  • MS : ESI-MS (m/z 208.1 [M+H]⁺) for molecular weight confirmation.
  • X-ray crystallography : Resolves stereochemistry and crystal packing . Cross-referencing with spectral databases (e.g., SciFinder) ensures accuracy .

Q. What in vitro models are used to evaluate this compound’s antifungal activity, and how are results standardized?

Antifungal assays often employ Fusarium oxysporum strains in agar dilution or broth microdilution tests. Activity is quantified via minimum inhibitory concentration (MIC) values (e.g., 100 µg/mL against F. oxysporum). Controls include fluconazole (positive) and DMSO (negative). Data normalization to optical density (OD₆₀₀) and adherence to CLSI guidelines reduce inter-lab variability .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Follow ICH Q1A guidelines:

  • Forced degradation : Expose this compound to heat (40–60°C), humidity (75% RH), and UV light.
  • Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS.
  • Long-term stability : Store at 25°C/60% RH and sample at 0, 3, 6, 12, and 24 months. Report % degradation and kinetic parameters (e.g., t₉₀) .

Q. What criteria determine the selection of solvents and excipients for this compound formulation studies?

Prioritize solvents with high this compound solubility (e.g., DMSO, ethanol) and low toxicity. For in vivo studies, use excipients compliant with FDA GRAS lists (e.g., PEG 400, cyclodextrins). Preformulation studies should assess pH-dependent solubility (1–14) and compatibility via DSC/TGA .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antifungal activity and in vivo efficacy of this compound?

  • Pharmacokinetic profiling : Measure bioavailability (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS.
  • Metabolite identification : Screen for phase I/II metabolites (e.g., glucuronides) that may reduce activity.
  • Model refinement : Use immunosuppressed animal models to mimic human fungal infection dynamics .

Q. What strategies optimize this compound’s synthetic scalability while maintaining stereochemical integrity?

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived) for enantioselective synthesis.
  • Flow chemistry : Improves heat/mass transfer for exothermic reactions.
  • Process analytical technology (PAT) : Implement inline FTIR to monitor intermediates in real time .

Q. How should researchers analyze this compound’s synergistic effects with other antifungals, and what statistical models are appropriate?

Use checkerboard assays or time-kill curves to calculate fractional inhibitory concentration indices (FICIs). Synergy (FICI ≤0.5) is validated via ANOVA with post-hoc Tukey tests. For dose-response modeling, apply the Chou-Talalay method .

Q. What methodologies validate this compound’s mechanism of action against fungal biofilms?

  • Transcriptomics : RNA-seq to identify downregulated ergosterol biosynthesis genes (e.g., ERG11).
  • Confocal microscopy : Visualize biofilm disruption using fluorescent dyes (e.g., SYTO 9/propidium iodide).
  • Surface plasmon resonance (SPR) : Quantify binding affinity to fungal membrane targets .

Q. How can computational tools predict this compound derivatives with enhanced pharmacokinetic profiles?

  • QSAR modeling : Correlate substituent electronegativity with LogP and bioavailability.
  • Molecular docking : Screen against Candida CYP51 (PDB: 5TZ1) to prioritize derivatives with high binding scores.
  • ADMET prediction : Use SwissADME or ADMETlab to filter candidates with optimal permeability and low hepatotoxicity .

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Thalifoline

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